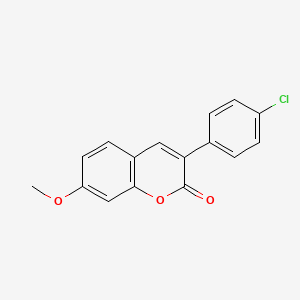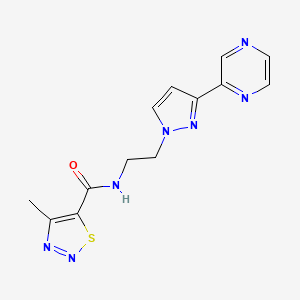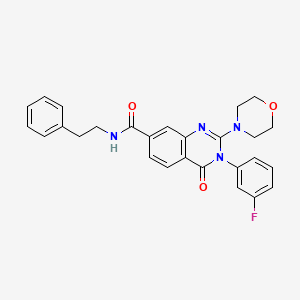
3-(3-fluorophenyl)-2-morpholino-4-oxo-N-phenethyl-3,4-dihydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The molecule “3-(3-fluorophenyl)-2-morpholino-4-oxo-N-phenethyl-3,4-dihydroquinazoline-7-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a fluorophenyl group, a morpholino group, a dihydroquinazoline ring, and a carboxamide group. These groups could potentially give the molecule a variety of interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the molecule suggests that it would have a fairly rigid structure. The fluorine atom in the fluorophenyl group is highly electronegative, which could result in interesting electronic properties .Chemical Reactions Analysis
The reactivity of this molecule would be influenced by the functional groups present. For example, the carboxamide group could potentially undergo hydrolysis to produce a carboxylic acid and an amine. The fluorophenyl group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this molecule would be influenced by its structure and functional groups. For example, the presence of a fluorine atom could increase the molecule’s polarity, affecting its solubility and boiling point .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antibacterial Activities
Compounds related to 3-(3-fluorophenyl)-2-morpholino-4-oxo-N-phenethyl-3,4-dihydroquinazoline-7-carboxamide have shown significant antimicrobial and antibacterial activities. A study on fluoroquinolone-based 4-thiazolidinones, closely related compounds, highlighted their potential in addressing a range of bacterial infections due to their synthesis from fluoroquinolone derivatives. These compounds have been tested for antifungal and antibacterial activities, indicating their importance in medicinal chemistry for developing new therapeutic agents (Patel & Patel, 2010).
Antitumor Activity
The structural similarity of 3-(3-fluorophenyl)-2-morpholino-4-oxo-N-phenethyl-3,4-dihydroquinazoline-7-carboxamide to other compounds has been utilized in antitumor research. Specifically, compounds with a morpholino group and similar quinazoline backbone have been synthesized and shown to inhibit the proliferation of cancer cell lines. This suggests potential applications in cancer therapy by targeting specific pathways involved in tumor growth and proliferation (Hao et al., 2017).
Novel Antibacterial Quinolones
Research into fluoroquinolones has led to the discovery of novel antibacterial agents with significant potency against both Gram-positive and Gram-negative bacteria. A study introduced m-aminophenyl groups as new N-1 substituents of naphthyridones and quinolones, demonstrating their potent antibacterial activity. This provides a foundation for the development of new antibacterial agents with improved efficacy and spectrum of activity (Kuramoto et al., 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-fluorophenyl)-2-morpholin-4-yl-4-oxo-N-(2-phenylethyl)quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O3/c28-21-7-4-8-22(18-21)32-26(34)23-10-9-20(25(33)29-12-11-19-5-2-1-3-6-19)17-24(23)30-27(32)31-13-15-35-16-14-31/h1-10,17-18H,11-16H2,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLSAFWOFAZFOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CC(=C3)C(=O)NCCC4=CC=CC=C4)C(=O)N2C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-fluorophenyl)-2-morpholino-4-oxo-N-phenethyl-3,4-dihydroquinazoline-7-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

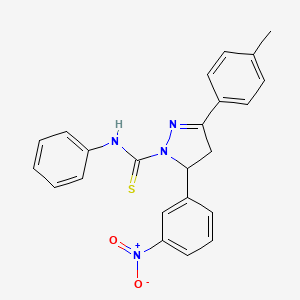
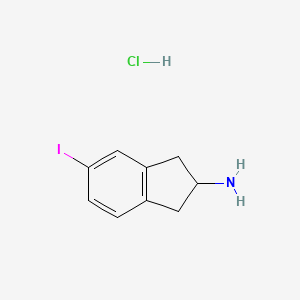
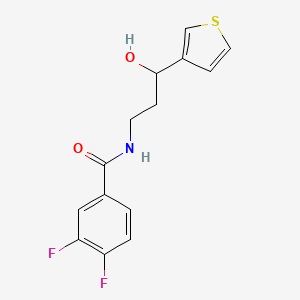
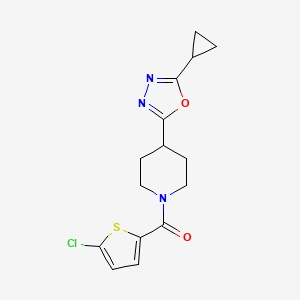
![1-(Cyclopropylcarbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2894507.png)
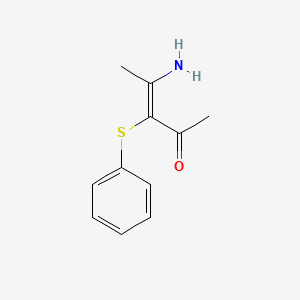
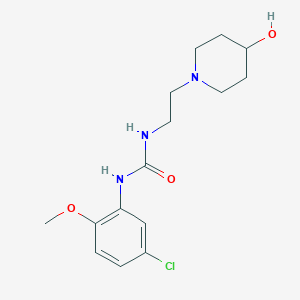
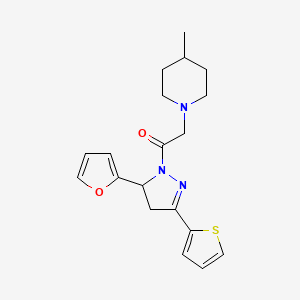
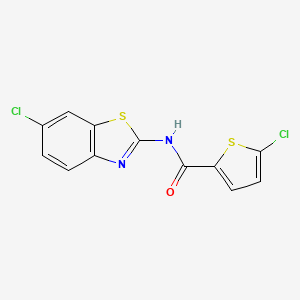
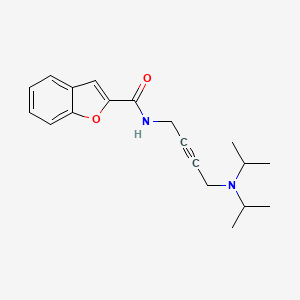
![1-((1-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2894517.png)
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
